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Compound Name: 1-(5-Bromopyridin-3-yl)piperazine

Cat. No.: B1336269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged
Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently appear

in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of

physicochemical properties, synthetic tractability, and the ability to present pharmacophoric

elements in a precise three-dimensional arrangement. The 1-(5-Bromopyridin-3-yl)piperazine
core is a quintessential example of such a scaffold.

This application note provides an in-depth guide to the strategic application of 1-(5-
Bromopyridin-3-yl)piperazine in medicinal chemistry. We will explore its role as a versatile

building block, detail robust synthetic protocols for its modification, and present its application

in the synthesis of biologically active molecules, particularly kinase inhibitors. The structure's

inherent features—a basic piperazine nitrogen for salt formation and solubility, a pyridine ring

as a bioisostere and hydrogen bond acceptor, and a strategically placed bromine atom for

synthetic diversification—make it an invaluable starting point for generating libraries of novel

compounds.[1][2][3][4] The pyridine scaffold, in particular, is a cornerstone in a multitude of

FDA-approved drugs due to its ability to enhance potency, metabolic stability, and

pharmacokinetic profiles.[5][6]
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Molecular Architecture and Rationale for Use
The utility of 1-(5-Bromopyridin-3-yl)piperazine stems from the distinct roles of its three

constituent parts:

Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a

critical interaction in many enzyme active sites. The 3,5-substitution pattern provides a

distinct vectorial orientation for substituents, allowing chemists to probe different regions of a

target's binding pocket.[4][6]

Piperazine Moiety: This saturated heterocycle is one of the most common motifs in medicinal

chemistry.[1][2] It serves as a flexible linker and its basic nitrogen (pKa ~8-9) is often

protonated at physiological pH, which can significantly enhance aqueous solubility and

facilitate interactions with acidic residues like aspartate or glutamate. The secondary amine

provides an additional, readily functionalizable handle for further chemical modification.

Bromine Atom: The C-Br bond at the 5-position is the key to synthetic versatility.[7] It is an

excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the

Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the efficient

and modular installation of a vast array of aryl, heteroaryl, and alkyl groups, enabling rapid

Structure-Activity Relationship (SAR) exploration.

Below is a summary of the key physicochemical properties for the parent scaffold.

Property Value CAS Number

Molecular Formula C₉H₁₂BrN₃ 412347-30-9[8]

Molecular Weight 242.12 g/mol

Appearance Off-white to yellow solid

Solubility Soluble in DMSO, Methanol

Core Application: A Gateway to Kinase Inhibitors
The 3,5-disubstituted pyridine-piperazine scaffold is a prevalent core in the design of various

kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a
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hallmark of many diseases, particularly cancer. This scaffold is adept at positioning key

pharmacophoric groups to interact with the ATP-binding site of kinases.

For instance, derivatives of this scaffold have been explored as inhibitors of Cyclin-Dependent

Kinases (CDKs) and Phosphatidylinositol 3-kinases (PI3K), which are critical targets in

oncology.[9][10][11] The general design strategy involves using the piperazine nitrogen to

connect to a "hinge-binding" moiety, while the bromine position is functionalized to interact with

the solvent-exposed region of the kinase.
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Caption: Diversification strategy for the core scaffold.
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Experimental Protocols
The true power of this scaffold lies in its synthetic accessibility. The following protocols provide

detailed, field-proven methodologies for key transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C
Bond Formation
This protocol describes a general procedure for coupling an arylboronic acid to the 5-position of

the pyridine ring. The Suzuki reaction is a robust method for creating biaryl structures, which

are common in kinase inhibitors.[12][13][14]

Objective: To synthesize 1-(5-Aryl-pyridin-3-yl)piperazine derivatives.

Materials:

1-(5-Bromopyridin-3-yl)piperazine (1.0 equiv)

Arylboronic acid (1.2 equiv)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

Potassium Carbonate (K₂CO₃) (2.0 equiv)

1,4-Dioxane and Water (4:1 ratio), degassed

Argon or Nitrogen gas supply

Standard Schlenk line glassware

Procedure:

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 1-(5-
Bromopyridin-3-yl)piperazine (e.g., 242 mg, 1.0 mmol), the desired arylboronic acid (1.2

mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times. This step

is critical to remove oxygen, which can deactivate the palladium catalyst.
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Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

The reaction concentration is typically 0.2 M with respect to the starting bromide.

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS) until the starting bromide is consumed (typically 4-12 hours).

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash

with water (10 mL) followed by brine (10 mL). The aqueous washes remove the inorganic

base and salts.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude residue by column chromatography on

silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final product.

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR,

and high-resolution mass spectrometry (HRMS).
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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond
Formation
This protocol outlines the coupling of a secondary amine to the piperazine N-H, a key step in

attaching hinge-binding fragments. The Buchwald-Hartwig amination is a powerful method for

forming C-N bonds.[1][15][16]

Objective: To synthesize N-substituted derivatives of 1-(5-Bromopyridin-3-yl)piperazine.
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Materials:

1-(5-Bromopyridin-3-yl)piperazine (1.0 equiv)

Aryl or Heteroaryl Halide (e.g., 2-chloropyrimidine) (1.1 equiv)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

Anhydrous Toluene, degassed

Argon or Nitrogen gas supply

Procedure:

Reaction Setup: In a glovebox or under a strong flow of argon, add NaOtBu (135 mg, 1.4

mmol) to a dry Schlenk tube. Add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (46 mg, 0.04

mmol), 1-(5-Bromopyridin-3-yl)piperazine (242 mg, 1.0 mmol), and the aryl/heteroaryl

halide (1.1 mmol).

Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add

degassed, anhydrous toluene (5 mL) via syringe.

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction is typically

complete within 2-8 hours. Monitor progress by LC-MS. The choice of phosphine ligand (like

Xantphos) is crucial for promoting the coupling of heterocyclic amines.[17]

Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of

Celite to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate

under reduced pressure.

Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic

layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel

chromatography to obtain the desired N-arylpiperazine derivative.
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Characterization: Confirm the structure and purity via NMR and HRMS.

Data Presentation: Example SAR Table
The protocols above can be used to generate a library of compounds for SAR studies. The

following table illustrates how biological data for a series of hypothetical kinase inhibitors

derived from the scaffold could be presented.

Compound ID
R¹ (from
Protocol 2)

R² (from
Protocol 1)

CDK2 IC₅₀ (nM)
PI3Kα IC₅₀
(nM)

REF-01 H H >10,000 >10,000

LIB-01
2-

aminopyrimidine
Phenyl 520 1,250

LIB-02
2-

aminopyrimidine
4-fluorophenyl 310 980

LIB-03
2-

aminopyrimidine
3-methoxyphenyl 155 450

LIB-04
4-

aminopyrimidine
3-methoxyphenyl 890 2,100

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives
1-(5-Bromopyridin-3-yl)piperazine is more than just a chemical intermediate; it is a strategic

platform for accelerated drug discovery. Its modular nature, enabled by robust and well-

understood cross-coupling chemistry, allows for the systematic and efficient exploration of

chemical space around a target of interest. The proven success of the pyridine-piperazine core

in numerous clinical candidates and approved drugs underscores its value.[3][6] Future

applications will likely involve its incorporation into more complex molecular architectures, such

as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further expanding the

impact of this versatile scaffold on medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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